molecular formula C17H15Cl2N3O2 B11006352 1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11006352
M. Wt: 364.2 g/mol
InChI Key: MJFCNXJYZKUOQF-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methylpyridinyl group, and a pyrrolidine carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dichlorobenzoyl chloride with 3-methyl-2-aminopyridine to form an intermediate, which is then cyclized with a suitable reagent to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dichlorophenyl)-N-(2-pyridyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a different pyridyl group.

    1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of dichlorophenyl and methylpyridinyl groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15Cl2N3O2/c1-10-3-2-4-20-16(10)21-17(24)11-5-15(23)22(9-11)14-7-12(18)6-13(19)8-14/h2-4,6-8,11H,5,9H2,1H3,(H,20,21,24)

InChI Key

MJFCNXJYZKUOQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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